Tpca-1

Description

TPCA-1 is a small molecule that has been researched extensively in recent years for its potential applications in scientific research. It is a highly selective and potent inhibitor of the protein tyrosine phosphatase 1B (PTP1B), which is known to be involved in the regulation of insulin signaling, glucose homeostasis, and cancer cell proliferation.

Structure

3D Structure

Propriétés

IUPAC Name |

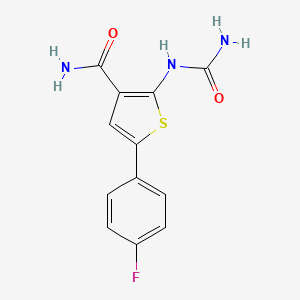

2-(carbamoylamino)-5-(4-fluorophenyl)thiophene-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10FN3O2S/c13-7-3-1-6(2-4-7)9-5-8(10(14)17)11(19-9)16-12(15)18/h1-5H,(H2,14,17)(H3,15,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAYGKHKXGCPTLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=C(S2)NC(=O)N)C(=O)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10FN3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50432635 | |

| Record name | TPCA-1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50432635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

507475-17-4 | |

| Record name | 2-((Aminocarbonyl)amino)-5-(4-fluorophenyl)-3-thiophenecarboxamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0507475174 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TPCA-1 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB17058 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | TPCA-1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50432635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tpca-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TPCA-1 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9M632G86CC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

TPCA-1: A Technical Guide to its Mechanism of Action on the NF-κB Pathway

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides an in-depth technical overview of TPCA-1 (2-[(aminocarbonyl)amino]-5-(4-fluorophenyl)-3-thiophenecarboxamide), a potent and selective small molecule inhibitor of the NF-κB signaling pathway. It details the compound's core mechanism of action, summarizes key quantitative data, provides detailed experimental protocols for its characterization, and illustrates critical pathways and workflows through diagrams. This guide is intended to serve as a comprehensive resource for researchers utilizing this compound in studies related to inflammation, immunology, and oncology.

Core Mechanism of Action: Inhibition of the Canonical NF-κB Pathway

The Nuclear Factor-kappa B (NF-κB) family of transcription factors is a critical regulator of immune and inflammatory responses, cell proliferation, and survival.[1] In unstimulated cells, NF-κB dimers (most commonly the p65/p50 heterodimer) are held inactive in the cytoplasm by inhibitor of κB (IκB) proteins, with IκBα being the most prominent.[2][3]

The canonical NF-κB pathway is activated by various stimuli, such as tumor necrosis factor-alpha (TNF-α) or interleukin-1β (IL-1β).[1][4] This activation leads to the recruitment and activation of the IκB kinase (IKK) complex, which consists of two catalytic subunits, IKKα and IKKβ (also known as IKK-1 and IKK-2), and a regulatory subunit, NEMO (NF-κB essential modulator).[1][3] The IKK complex, primarily through IKKβ, phosphorylates IκBα on specific serine residues.[2] This phosphorylation event targets IκBα for ubiquitination and subsequent degradation by the proteasome.[1] The degradation of IκBα unmasks the nuclear localization signal (NLS) on the NF-κB dimer, allowing it to translocate to the nucleus, bind to specific DNA sequences, and initiate the transcription of target genes, including those for pro-inflammatory cytokines like IL-1β, IL-6, and TNF-α.[1][2][5]

This compound exerts its primary anti-inflammatory effect by acting as a potent, ATP-competitive, and selective inhibitor of IKKβ.[5][6] By directly inhibiting the kinase activity of IKKβ, this compound prevents the phosphorylation and subsequent degradation of IκBα.[2][4] This stabilizes the NF-κB/IκBα complex in the cytoplasm, effectively blocking the nuclear translocation of p65 and suppressing the transcription of NF-κB target genes.[5][6]

References

- 1. youtube.com [youtube.com]

- 2. researchgate.net [researchgate.net]

- 3. Inhibition of Type I Interferon-Mediated Antiviral Action in Human Glioma Cells by the IKK Inhibitors BMS-345541 and this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Attenuation of murine collagen-induced arthritis by a novel, potent, selective small molecule inhibitor of IkappaB Kinase 2, this compound (2-[(aminocarbonyl)amino]-5-(4-fluorophenyl)-3-thiophenecarboxamide), occurs via reduction of proinflammatory cytokines and antigen-induced T cell Proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. selleckchem.com [selleckchem.com]

The Multi-Targeted Inhibition of TPCA-1: A Technical Guide to its Core Mechanisms

For Immediate Release

This technical guide provides an in-depth analysis of the small molecule inhibitor, 2-[(Aminocarbonyl)amino]-5-(4-fluorophenyl)-3-thiophenecarboxamide (TPCA-1). Initially identified as a potent inhibitor of IκB kinase 2 (IKK-2), further research has revealed its multifaceted inhibitory profile, extending to key components of the JAK/STAT signaling pathway. This document, intended for researchers, scientists, and drug development professionals, consolidates the current understanding of this compound's primary targets, presents quantitative data on its inhibitory activity, details relevant experimental protocols, and visualizes the signaling pathways it modulates.

Core Inhibitory Profile of this compound

This compound is a potent, ATP-competitive inhibitor that directly targets multiple kinases involved in critical cellular signaling pathways. Its primary targets include IκB kinase 2 (IKK-2), Signal Transducer and Activator of Transcription 3 (STAT3), and Janus kinase 1 (JAK1). This multi-targeted nature underlies its broad spectrum of biological activities, from anti-inflammatory to anti-cancer effects.

Quantitative Inhibitory Activity

The inhibitory potency of this compound against its primary targets has been quantified through various in vitro assays. The following table summarizes the key inhibition constants (IC50) and binding affinities.

| Target | Assay Type | IC50 / Kd | Selectivity | Reference |

| IKK-2 (IKKβ) | Cell-free kinase assay (TR-FRET) | 17.9 nM | >22-fold vs. IKK-1 | [1][2] |

| IKK-1 (IKKα) | Cell-free kinase assay | ~400 nM | - | [1] |

| STAT3 | SH2 domain binding | Not explicitly quantified with a Kd, but direct binding is confirmed | - | [3][4] |

| JAK1 | In situ kinase activity assay (luminescent ADP detection) | 43.78 nM | - |

Signaling Pathways Modulated by this compound

This compound exerts its biological effects by interfering with two major signaling cascades: the NF-κB pathway and the JAK/STAT pathway.

The NF-κB Signaling Pathway

The canonical NF-κB pathway is a central regulator of inflammation, immunity, and cell survival. Its activation is critically dependent on the IKK complex, where IKK-2 plays a pivotal role.

The JAK/STAT Signaling Pathway

The JAK/STAT pathway transmits information from extracellular cytokine signals to the nucleus, leading to the transcription of genes involved in immunity, proliferation, and differentiation. This compound interferes with this pathway at two levels: by directly inhibiting the kinase activity of JAK1 and by binding to the SH2 domain of STAT3, preventing its recruitment and activation.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are representative protocols for key assays used to characterize this compound's inhibitory activity.

IKK-2 Kinase Activity Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)

This assay quantitatively measures the inhibition of IKK-2 kinase activity by this compound in a cell-free system.

Protocol Details:

-

Reagent Preparation: All reagents are prepared in an appropriate assay buffer (e.g., 50 mM HEPES, 10 mM MgCl2, 1 mM CHAPS, pH 7.4, with DTT and BSA). A serial dilution of this compound in DMSO is prepared.

-

Reaction Setup: Recombinant human IKK-2 is added to the wells of a microplate, followed by the addition of this compound dilutions or DMSO as a control.

-

Kinase Reaction: The reaction is initiated by adding a mixture of GST-tagged IκBα substrate and ATP. The plate is then incubated to allow for phosphorylation.

-

Reaction Termination: The reaction is stopped by the addition of EDTA.

-

Detection: A solution containing a Europium (Eu)-labeled anti-phosphoserine-IκBα antibody (donor) and an allophycocyanin (APC)-labeled anti-GST antibody (acceptor) is added.

-

Signal Measurement: After incubation, the plate is read on a TR-FRET-enabled plate reader. The ratio of the emission at 665 nm (APC) to 620 nm (Eu) is calculated. A decrease in this ratio indicates inhibition of IKK-2 activity.

-

Data Analysis: The data is plotted as the percentage of inhibition versus the log of the inhibitor concentration, and the IC50 value is determined using a sigmoidal dose-response curve.

STAT3 SH2 Domain Binding Assay (Fluorescence Polarization - FP)

This assay is designed to identify and characterize inhibitors that disrupt the interaction between the STAT3 SH2 domain and its phosphopeptide binding partner.[3]

Protocol Details:

-

Reagent Preparation: Recombinant STAT3 protein and a fluorescein-labeled phosphopeptide (e.g., from the gp130 receptor) are prepared in a suitable binding buffer. A serial dilution of this compound is also prepared.

-

Assay Setup: The fluorescently labeled phosphopeptide is added to the wells of a microplate, followed by the addition of this compound dilutions or a control.

-

Binding Reaction: The reaction is initiated by the addition of the recombinant STAT3 protein. The plate is incubated to allow the binding to reach equilibrium.

-

Fluorescence Polarization Measurement: The fluorescence polarization of each well is measured using a plate reader equipped with appropriate filters.

-

Data Analysis: The binding of the large STAT3 protein to the small fluorescent peptide results in a high polarization value. Displacement of the peptide by an inhibitor like this compound leads to a decrease in polarization. The IC50 value is determined by plotting the change in polarization against the inhibitor concentration.

JAK1 Kinase Activity Assay

A variety of assay formats can be used to measure JAK1 kinase activity, including luminescent ADP detection assays.

Protocol Details:

-

Reagent Preparation: Recombinant human JAK1, a suitable peptide substrate (e.g., IRS-1tide), and ATP are prepared in a kinase assay buffer. A serial dilution of this compound is prepared.

-

Reaction Setup: A master mix containing the kinase assay buffer, ATP, and the substrate peptide is prepared and dispensed into the wells of a microplate. This compound dilutions or a control are then added.

-

Kinase Reaction: The reaction is initiated by adding the diluted JAK1 enzyme to the wells. The plate is incubated at 30°C to allow for the kinase reaction to proceed.

-

ADP Detection: A reagent such as Kinase-Glo® Max is added to the wells. This reagent simultaneously stops the kinase reaction and initiates a luminescent reaction that is proportional to the amount of ADP produced.

-

Signal Measurement: The luminescence of each well is measured using a microplate reader.

-

Data Analysis: A decrease in luminescence indicates inhibition of JAK1 activity. The IC50 value is calculated by plotting the percentage of inhibition against the inhibitor concentration.

Conclusion

This compound is a valuable research tool with a well-characterized, multi-targeted inhibitory profile against key regulators of inflammation and cell proliferation. Its ability to dually inhibit the NF-κB and JAK/STAT pathways makes it a compound of significant interest for investigating the interplay between these critical signaling networks in various disease models. The experimental protocols and data presented in this guide provide a comprehensive resource for researchers and drug development professionals working with this potent inhibitor.

References

- 1. youtube.com [youtube.com]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. Evaluation of quantitative assays for the identification of direct signal transducer and activator of transcription 3 (STAT3) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound is a direct dual inhibitor of STAT3 and NF-κB and regresses mutant EGFR-associated human non-small cell lung cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

TPCA-1 as a Dual Inhibitor of STAT3 and NF-κB: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides an in-depth technical overview of TPCA-1 (2-[(aminocarbonyl)amino]-5-(4-fluorophenyl)-3-thiophenecarboxamide), a small molecule inhibitor targeting two critical signaling pathways implicated in cancer and inflammatory diseases: Signal Transducer and Activator of Transcription 3 (STAT3) and Nuclear Factor-kappa B (NF-κB).

Introduction to Core Signaling Pathways

Both the NF-κB and STAT3 signaling pathways are crucial regulators of cellular processes, including inflammation, proliferation, survival, and immunity.[1][2] Their aberrant or persistent activation is a hallmark of various cancers and chronic inflammatory disorders, making them prime targets for therapeutic intervention.[3][4]

The NF-κB Signaling Pathway

The NF-κB family of transcription factors plays a pivotal role in regulating immune and inflammatory responses.[5] In the canonical pathway, stimuli such as pro-inflammatory cytokines (e.g., TNF-α) activate the IκB kinase (IKK) complex.[6][7] This complex, consisting of IKKα, IKKβ (also known as IKK-2), and the regulatory subunit NEMO, phosphorylates the inhibitor of κB (IκB) proteins.[6] This phosphorylation event marks IκB for ubiquitination and subsequent proteasomal degradation, liberating the NF-κB dimer (typically p50/p65) to translocate to the nucleus and activate the transcription of target genes.[1][5]

The STAT3 Signaling Pathway

STAT3 is a transcription factor that relays signals from cytokines and growth factors to the nucleus.[8][9] In the canonical JAK-STAT pathway, ligand binding to a cell surface receptor induces the activation of associated Janus kinases (JAKs).[3][10] These kinases phosphorylate tyrosine residues on the receptor, creating docking sites for the SH2 domain of latent STAT3 monomers in the cytoplasm.[8][10] Once recruited, STAT3 is itself phosphorylated by JAKs, leading to its dimerization, nuclear translocation, and regulation of gene expression related to cell proliferation, survival, and angiogenesis.[2][3]

This compound: A Dual-Inhibition Mechanism of Action

This compound was initially identified as a potent and selective inhibitor of IKK-2.[11][12] Subsequent research revealed its direct inhibitory activity against STAT3, establishing it as a dual inhibitor.[13][14]

Inhibition of the NF-κB Pathway

This compound acts as a potent, ATP-competitive inhibitor of IKK-2.[11] By blocking the kinase activity of IKK-2, this compound prevents the phosphorylation and subsequent degradation of IκBα.[15][16] This action effectively sequesters the NF-κB p65/p50 dimer in the cytoplasm, preventing its nuclear translocation and the transcription of NF-κB-dependent pro-inflammatory and anti-apoptotic genes.[11]

Inhibition of the STAT3 Pathway

This compound directly inhibits STAT3 activation independently of its effect on the NF-κB pathway.[14] It functions by docking into the SH2 domain of the STAT3 protein.[13][17] This binding sterically hinders the recruitment of STAT3 to upstream kinases (like JAKs) at activated cytokine receptors, thereby preventing its tyrosine phosphorylation, dimerization, and subsequent nuclear translocation.[13][14] While this compound directly targets STAT3, some studies also report an off-target inhibitory effect on JAK1 kinase activity.[18]

Quantitative Efficacy of this compound

The inhibitory potency of this compound has been quantified in various biochemical and cellular assays.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | Assay Type | IC50 Value | Selectivity | Reference(s) |

| IKK-2 (IKKβ) | Cell-free (TR-FRET) | 17.9 nM | 22-fold vs. IKK-1 | [11] |

| IKK-1 (IKKα) | Cell-free | 400 nM | - | [11] |

| STAT3 | Cellular | Blocks phosphorylation at 100-500 nM | - | [19] |

| JAK1 | In situ kinase assay | 43.78 nM | - | [18] |

| JNK3 | Cell-free | 3.6 µM | 200-fold vs. IKK-2 | [11] |

Table 2: Cellular Effects of this compound

| Effect Measured | Cell Type | IC50 Value | Reference(s) |

| TNF-α Production | Human Monocytes (LPS-induced) | 170 nM | [11][20] |

| IL-6 Production | Human Monocytes (LPS-induced) | 290 nM | [11][20] |

| IL-8 Production | Human Monocytes (LPS-induced) | 320 nM | [11][20] |

| Cell Proliferation | NSCLC Cells (HCC827, H1975) | Potent suppression | [14][19] |

| Apoptosis | NSCLC Cells (HCC827) | Enhances gefitinib-induced apoptosis | [13][14] |

Key Experimental Protocols

Detailed methodologies are critical for reproducing and building upon existing findings.

General Workflow for Evaluating this compound Activity

The following diagram outlines a typical workflow for assessing the cellular impact of this compound.

IKK-2 Kinase Inhibition Assay (TR-FRET)

This cell-free assay quantifies the direct inhibitory effect of this compound on IKK-2 activity.[11]

-

Reagents: Recombinant human IKK-2, GST-IκBα substrate, ATP, assay buffer (50 mM HEPES, 10 mM MgCl₂, 1 mM CHAPS, pH 7.4), this compound, and DMSO.[11]

-

Procedure:

-

IKK-2 enzyme is pre-incubated with various concentrations of this compound or DMSO vehicle in an assay plate.[11]

-

The kinase reaction is initiated by adding a mixture of GST-IκBα substrate and ATP.[11]

-

The reaction proceeds for 30 minutes at room temperature and is then terminated by the addition of EDTA.[11]

-

Detection reagents, including a europium-labeled anti-phosphoserine-IκBα antibody and an allophycocyanin-labeled anti-GST antibody, are added.[11]

-

After a 60-minute incubation, the plate is read using a time-resolved fluorescence reader. The degree of substrate phosphorylation is measured as a ratio of the energy transfer signal (665 nm) to the reference europium signal (620 nm).[11]

-

Cell Viability Assay (MTT)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.[14]

-

Reagents: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, solubilization buffer (e.g., 10% SDS in 0.01 N HCl).[11]

-

Procedure:

-

Cells are seeded in 96-well plates and allowed to adhere.

-

Cells are treated with various concentrations of this compound for a specified duration (e.g., 48-72 hours).

-

MTT solution is added to each well and incubated for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[11]

-

The solubilization buffer is added to dissolve the formazan crystals.[11]

-

The absorbance is measured on a plate reader at 570 nm.[11]

-

Western Blot Analysis for Pathway Inhibition

This technique is used to detect changes in the phosphorylation status or total protein levels of key pathway components.[14]

-

Reagents: RIPA lysis buffer with proteinase and phosphatase inhibitors, SDS-PAGE gels, PVDF membrane, primary antibodies (e.g., anti-phospho-STAT3, anti-STAT3, anti-phospho-p65, anti-p65), HRP-conjugated secondary antibodies, and a chemiluminescence substrate.[14]

-

Procedure:

-

Cells are treated with this compound and/or a stimulant (e.g., IL-6).

-

Cells are harvested and lysed with RIPA buffer.[14]

-

Protein concentration is determined (e.g., BCA assay).

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.[14]

-

The membrane is blocked (e.g., with 5% non-fat milk or BSA) and then incubated with a specific primary antibody overnight.

-

The membrane is washed and incubated with an HRP-conjugated secondary antibody.[14]

-

The signal is detected using a chemiluminescent substrate and an imaging system.

-

Apoptosis Assay (Annexin V/PI Staining)

This flow cytometry-based method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[14]

-

Reagents: Annexin V-FITC (or another fluorophore) and Propidium Iodide (PI) staining kit.

-

Procedure:

-

Cells are treated as required for the experiment (e.g., this compound with or without an apoptosis-inducing agent like gefitinib).[14]

-

Both floating and adherent cells are collected and washed with PBS.

-

Cells are resuspended in Annexin V binding buffer.

-

Annexin V-FITC and PI are added to the cells, followed by a short incubation in the dark.[14]

-

The samples are analyzed promptly by flow cytometry. Viable cells are Annexin V-/PI-, early apoptotic cells are Annexin V+/PI-, and late apoptotic/necrotic cells are Annexin V+/PI+.

-

Preclinical Evidence and Applications

The dual inhibitory action of this compound has shown therapeutic potential in several disease models.

-

Oncology: In non-small cell lung cancer (NSCLC) models with EGFR mutations, this compound selectively repressed the proliferation of cells with constitutive STAT3 activation.[13] Furthermore, it enhanced the apoptotic effects of the tyrosine kinase inhibitor (TKI) gefitinib, suggesting a synergistic strategy to overcome TKI resistance.[13][14] In vivo, this compound administered at 10 mg/kg daily inhibited the growth of NSCLC xenografts.[14][19]

-

Inflammatory Disease: In a murine model of collagen-induced arthritis, prophylactic administration of this compound resulted in a dose-dependent reduction in disease severity.[11] This effect was associated with significantly reduced levels of pro-inflammatory cytokines (IL-1β, IL-6, TNF-α) in paw tissue.[11]

Conclusion

This compound is a valuable research tool and a promising therapeutic lead compound due to its dual mechanism of action against the pro-survival and pro-inflammatory NF-κB and STAT3 pathways. Its ability to directly inhibit IKK-2 and STAT3 provides a multi-pronged approach to modulating disease pathology. The detailed protocols and quantitative data presented in this guide offer a comprehensive resource for scientists investigating the therapeutic potential of dual pathway inhibition. Further research may focus on optimizing its selectivity, pharmacokinetic properties, and exploring its efficacy in a broader range of clinical indications.

References

- 1. What is the NF-κB pathway? - Mechanobiology Institute, National University of Singapore [mbi.nus.edu.sg]

- 2. Frontiers | Stat3 Signaling Pathway: A Future Therapeutic Target for Bone-Related Diseases [frontiersin.org]

- 3. Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A beginner's guide to NF-kappaB signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. commerce.bio-rad.com [commerce.bio-rad.com]

- 6. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

- 7. cusabio.com [cusabio.com]

- 8. STAT3 SIGNALING: Anticancer Strategies and Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Editorial: The role of STAT3 signaling pathway in tumor progression [frontiersin.org]

- 10. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 11. selleckchem.com [selleckchem.com]

- 12. go.drugbank.com [go.drugbank.com]

- 13. This compound is a direct dual inhibitor of STAT3 and NF-κB and regresses mutant EGFR-associated human non-small cell lung cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. This compound Is a Direct Dual Inhibitor of STAT3 and NF-κB and Regresses Mutant EGFR-Associated Human Non–Small Cell Lung Cancers | Molecular Cancer Therapeutics | American Association for Cancer Research [aacrjournals.org]

- 15. This compound negatively regulates inflammation mediated by NF-κB pathway in mouse chronic periodontitis model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. cancer-research-network.com [cancer-research-network.com]

- 20. medchemexpress.com [medchemexpress.com]

A Technical Guide to TPCA-1: Mechanism and Application in the Selective Inhibition of IκB Kinase 2 (IKK-2)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of TPCA-1 (2-[(aminocarbonyl)amino]-5-(4-fluorophenyl)-3-thiophenecarboxamide), a potent and selective small-molecule inhibitor of IκB kinase 2 (IKK-2). IKK-2 is a critical enzyme in the canonical nuclear factor-κB (NF-κB) signaling pathway, a central regulator of inflammatory responses. This guide details the mechanism of action of this compound, presents its quantitative inhibitory profile, and outlines detailed experimental protocols for its characterization. Furthermore, it addresses the compound's significant off-target activity against STAT3, providing a broader context for its application in research and drug development. Visual diagrams of signaling pathways and experimental workflows are provided to facilitate a deeper understanding of the concepts discussed.

Introduction to the NF-κB Pathway and this compound

The NF-κB Signaling Pathway in Inflammation

The nuclear factor-κB (NF-κB) family of transcription factors plays a pivotal role in regulating the expression of genes involved in inflammation, immunity, and cell survival.[1] In unstimulated cells, NF-κB dimers are held inactive in the cytoplasm by inhibitor of κB (IκB) proteins.[2][3] Upon stimulation by pro-inflammatory signals such as tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS), the canonical NF-κB pathway is activated.[4][5]

IκB Kinase 2 (IKK-2) as a Key Therapeutic Target

A key regulatory step in this pathway is the activation of the IκB kinase (IKK) complex, which consists of catalytic subunits IKKα and IKKβ (also known as IKK-1 and IKK-2) and a regulatory subunit, NEMO.[6] IKK-2 is the principal subunit responsible for phosphorylating IκBα at serine residues 32 and 36.[6] This phosphorylation event targets IκBα for ubiquitination and subsequent proteasomal degradation, liberating the NF-κB dimer (most commonly p50/p65) to translocate to the nucleus and initiate the transcription of pro-inflammatory genes, including cytokines and chemokines.[3][5] Given its central role, IKK-2 has become a significant therapeutic target for inflammatory diseases.[4][7]

This compound: A Selective IKK-2 Inhibitor

This compound, also known as GW683965, is a well-characterized small molecule developed as a potent and selective inhibitor of IKK-2.[8][9] Its ability to block the NF-κB signaling cascade has made it a valuable tool for investigating the role of IKK-2 in various pathological conditions, particularly inflammatory disorders like rheumatoid arthritis and certain cancers.[4][10]

Mechanism of Action

This compound exerts its primary inhibitory effect on the canonical NF-κB pathway by directly targeting the IKK-2 subunit.

ATP-Competitive Inhibition of IKK-2

Studies have demonstrated that this compound functions as an ATP-competitive inhibitor of IKK-2.[2][8] It binds to the ATP-binding pocket of the IKK-2 kinase domain, preventing the phosphorylation of its substrate, IκBα. This direct inhibition of IKK-2's catalytic activity is the foundational step in its anti-inflammatory mechanism.

Downstream Effects on the NF-κB Pathway

By inhibiting IKK-2, this compound prevents the phosphorylation and subsequent degradation of IκBα. This leads to the stabilization of the NF-κB/IκBα complex in the cytoplasm, effectively blocking the nuclear translocation of the active p65 subunit.[4][11] Consequently, the transcription of NF-κB target genes, such as those encoding for TNF-α, IL-6, and IL-8, is suppressed.[4][8]

Caption: Canonical NF-κB pathway and the inhibitory action of this compound on IKK-2.

Quantitative Inhibitory Profile

This compound has been extensively profiled in both biochemical and cellular assays to quantify its potency and selectivity.

In Vitro Kinase Inhibition

In cell-free enzymatic assays, this compound demonstrates high potency for IKK-2. Its selectivity is a key feature, showing a significantly lower affinity for the related IKK-1 isoform and other kinases.[8][12]

| Target Kinase | Assay Type | IC₅₀ (nM) | Selectivity (Fold vs IKK-2) | Reference |

| IKK-2 (IKKβ) | Cell-Free (TR-FRET) | 17.9 | - | [4][8][12][13] |

| IKK-1 (IKKα) | Cell-Free | 400 | ~22 | [8] |

| JNK3 | Cell-Free | 3600 | ~201 | [8] |

| JAK1 | Cell-Free | 43.78 | ~2.4 | [14] |

Cellular Activity

The inhibitory effects of this compound on the production of key pro-inflammatory cytokines have been quantified in cell-based assays, typically using human monocytes stimulated with LPS.[4]

| Inhibited Cytokine | Cell Type | Stimulus | IC₅₀ (nM) | Reference |

| TNF-α | Human Monocytes | LPS | 170 | [4][8][13] |

| IL-6 | Human Monocytes | LPS | 290 | [4][8][13] |

| IL-8 | Human Monocytes | LPS | 320 | [4][8][13] |

Off-Target Activities

While highly selective, this compound is not entirely specific to IKK-2. Understanding its off-target profile is critical for interpreting experimental results.

Inhibition of the STAT3 Signaling Pathway

A significant off-target effect of this compound is the inhibition of Signal Transducer and Activator of Transcription 3 (STAT3).[10][15] Unlike its ATP-competitive action on IKK-2, this compound inhibits STAT3 activity by binding directly to the STAT3 SH2 domain.[10][15] This prevents the recruitment of STAT3 to upstream kinases (like JAKs), thereby blocking its phosphorylation, DNA binding, and transactivation.[10] This dual inhibition of both NF-κB and STAT3 pathways should be considered when using this compound, as it can produce synergistic or confounding effects in certain cellular contexts.[10][15]

References

- 1. selleckchem.com [selleckchem.com]

- 2. Targeting IKKβ in Cancer: Challenges and Opportunities for the Therapeutic Utilisation of IKKβ Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Attenuation of murine collagen-induced arthritis by a novel, potent, selective small molecule inhibitor of IkappaB Kinase 2, this compound (2-[(aminocarbonyl)amino]-5-(4-fluorophenyl)-3-thiophenecarboxamide), occurs via reduction of proinflammatory cytokines and antigen-induced T cell Proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. NF-κB Pathway Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]

- 7. Novel tight-binding inhibitory factor-kappaB kinase (IKK-2) inhibitors demonstrate target-specific anti-inflammatory activities in cellular assays and following oral and local delivery in an in vivo model of airway inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. selleckchem.com [selleckchem.com]

- 9. go.drugbank.com [go.drugbank.com]

- 10. This compound is a direct dual inhibitor of STAT3 and NF-κB and regresses mutant EGFR-associated human non-small cell lung cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Anti-inflammatory role of this compound encapsulated nanosomes in porcine chondrocytes against TNF-α stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. selleckchem.com [selleckchem.com]

- 13. medchemexpress.com [medchemexpress.com]

- 14. researchgate.net [researchgate.net]

- 15. aacrjournals.org [aacrjournals.org]

An In-depth Technical Guide to the Selectivity of TPCA-1 for IKK-2 over IKK-1

Audience: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive overview of the small molecule inhibitor TPCA-1 (also known as GW683965), with a specific focus on the molecular mechanisms and experimental validation of its selectivity for IκB kinase 2 (IKK-2) over the closely related isoform, IKK-1. Understanding this selectivity is crucial for its application as a chemical probe in dissecting the NF-κB signaling pathway and for its potential therapeutic development.

Quantitative Analysis of this compound Kinase Selectivity

This compound is a potent, ATP-competitive inhibitor of IKK-2.[1] Its selectivity is quantified by comparing its half-maximal inhibitory concentration (IC50) against different kinase isoforms. The data clearly demonstrates a preferential inhibition of IKK-2 over IKK-1.

Data Summary: this compound Inhibitory Activity

| Target Kinase | IC50 (nM) | Selectivity (Fold) vs. IKK-2 | Reference |

| IKK-2 (IKKβ) | 17.9 | - | [1][2] |

| IKK-1 (IKKα) | 400 | ~22-fold | [1] |

| JNK3 | 3600 | ~201-fold | [1] |

This table summarizes the in vitro inhibitory concentrations of this compound against key kinases, highlighting its selectivity for IKK-2.

The IKK/NF-κB Signaling Pathway and this compound's Point of Intervention

The canonical NF-κB pathway is a central regulator of inflammation, immunity, and cell survival.[3] The IKK complex, consisting of the catalytic subunits IKK-1 (IKKα) and IKK-2 (IKKβ) and the regulatory subunit NEMO (IKKγ), is the convergence point for pathway activation by various stimuli like TNF-α or lipopolysaccharide (LPS).[4][5][6] Upon activation, the IKK complex, primarily through the action of IKK-2, phosphorylates the inhibitory protein IκBα.[7] This phosphorylation event targets IκBα for ubiquitination and subsequent degradation by the proteasome, releasing the NF-κB (typically p65/p50) dimer to translocate into the nucleus and initiate the transcription of target genes.[6] this compound exerts its effect by directly inhibiting the kinase activity of IKK-2, thereby preventing IκBα phosphorylation and blocking the entire downstream cascade.[8]

Caption: Canonical NF-κB pathway showing inhibition by this compound.

Experimental Protocols for Determining Selectivity

The selectivity of this compound is established through a combination of in vitro biochemical assays and cell-based functional assays.

In Vitro Kinase Assay: Time-Resolved FRET (TR-FRET)

This cell-free assay directly measures the enzymatic activity of purified kinases and is a primary method for determining IC50 values.[1]

-

Objective: To quantify the concentration-dependent inhibition of IKK-1 and IKK-2 by this compound.

-

Principle: The assay measures the phosphorylation of a substrate by the kinase. A europium-labeled anti-phosphoserine antibody binds to the phosphorylated substrate, bringing it in proximity to an allophycocyanin (APC)-labeled antibody that recognizes the substrate itself (e.g., anti-GST). This proximity allows for fluorescence resonance energy transfer (FRET) from the europium donor to the APC acceptor, generating a signal that is proportional to kinase activity.

-

Methodology:

-

Reagents:

-

Recombinant human IKK-1 or IKK-2 (e.g., N-terminal GST-tagged).[1]

-

Kinase substrate: GST-tagged IκBα.[1]

-

ATP: At a concentration near the Km for the kinase.

-

This compound: Serially diluted to various concentrations.

-

Assay Buffer: Typically contains HEPES, MgCl2, and DTT.[1]

-

Detection Reagents: Europium chelate-labeled anti-phospho-IκBα antibody and APC-labeled anti-GST antibody.[1]

-

-

Procedure:

-

IKK-2 (e.g., 5 nM final concentration) is pre-incubated with varying concentrations of this compound or DMSO (vehicle control) in a microplate well.[1]

-

The kinase reaction is initiated by adding a mixture of GST-IκBα substrate and ATP.[1]

-

The reaction proceeds for a defined time (e.g., 30 minutes) at room temperature.[1]

-

The reaction is stopped by the addition of EDTA.[1]

-

Detection reagents are added, and the plate is incubated (e.g., 60 minutes) to allow for antibody binding.[1]

-

The plate is read on a compatible plate reader, measuring the ratio of the FRET signal (665 nm) to the reference europium signal (620 nm).[1]

-

-

Data Analysis: The signal ratio is plotted against the logarithm of the this compound concentration. A sigmoidal dose-response curve is fitted to the data to determine the IC50 value. The same protocol is repeated for IKK-1 and other kinases to assess selectivity.

-

Cellular Assays for On-Target Effect Validation

These assays confirm that this compound inhibits the IKK-2 pathway within a biological context.

-

Objective: To measure the inhibition of stimulus-induced NF-κB activation in cells.

-

General Protocol:

-

Specific Readouts:

-

Inhibition of IκBα Phosphorylation: Cell lysates are analyzed by Western blot using antibodies against phospho-IκBα (Ser32/36) and total IκBα. Effective inhibition is seen as a reduction in the phospho-IκBα signal.

-

Inhibition of Cytokine Production: The concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-8) in the cell culture supernatant is quantified using ELISA. This compound demonstrates a concentration-dependent inhibition of their production.[1]

-

Inhibition of p65 Nuclear Translocation: Cells are fixed, permeabilized, and stained with an anti-p65 antibody. The subcellular localization of p65 is visualized by immunofluorescence microscopy. In inhibited cells, p65 remains in the cytoplasm.

-

Visualizing the Experimental and Logical Frameworks

Workflow for Determining Kinase Inhibitor Selectivity

The process of characterizing a kinase inhibitor like this compound follows a logical progression from initial biochemical screening to cellular validation.

Caption: Workflow for kinase inhibitor characterization.

Logical Basis for this compound Selectivity

While both IKK-1 and IKK-2 are serine-threonine kinases with highly homologous ATP-binding pockets, subtle differences in their structure and conformation are exploited by this compound to achieve selective binding.[5][9] this compound's chemical structure allows it to form more favorable interactions with the IKK-2 binding site compared to the IKK-1 site.

References

- 1. selleckchem.com [selleckchem.com]

- 2. selleckchem.com [selleckchem.com]

- 3. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The IκB kinase complex in NF-κB regulation and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 6. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

- 7. m.youtube.com [m.youtube.com]

- 8. This compound negatively regulates inflammation mediated by NF-κB pathway in mouse chronic periodontitis model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Structural basis for selectivity of the isoquinoline sulfonamide family of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Core Effects of TPCA-1 on Pro-inflammatory Cytokine Production

Executive Summary

This compound, or 2-[(aminocarbonyl)amino]-5-(4-fluorophenyl)-3-thiophenecarboxamide, is a potent small molecule inhibitor renowned for its anti-inflammatory properties. This document provides a comprehensive technical overview of this compound's mechanism of action and its quantifiable effects on the production of key pro-inflammatory cytokines. It has been established that this compound functions as a direct dual inhibitor of both IκB kinase β (IKKβ) and Signal Transducer and Activator of Transcription 3 (STAT3)[1][2][3]. By targeting these critical nodes in inflammatory signaling, this compound effectively suppresses the expression and secretion of cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-8 (IL-8), making it a significant compound of interest for therapeutic development in inflammatory diseases.[4][5]

Core Mechanism of Action: Dual Inhibition of NF-κB and STAT3 Pathways

The production of a majority of pro-inflammatory cytokines is tightly regulated by intracellular signaling cascades that culminate in the activation of key transcription factors. This compound exerts its potent anti-inflammatory effects by simultaneously targeting two of these pivotal pathways: NF-κB and STAT3.

Inhibition of the Canonical NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of the inflammatory response. In its inactive state, NF-κB dimers are sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as TNF-α or lipopolysaccharide (LPS), trigger a cascade that leads to the activation of the IκB kinase (IKK) complex, primarily through IKKβ. IKKβ then phosphorylates IκBα, marking it for ubiquitination and subsequent proteasomal degradation. This frees NF-κB (typically the p65/p50 dimer) to translocate to the nucleus, where it binds to DNA and drives the transcription of numerous pro-inflammatory genes, including those for TNF-α, IL-6, and IL-1β.[6][7]

This compound is a selective, ATP-competitive inhibitor of IKKβ[5]. By binding to IKKβ, this compound prevents the phosphorylation and subsequent degradation of IκBα. This action ensures that NF-κB remains sequestered in the cytoplasm, thereby blocking the transcription of its target pro-inflammatory cytokines.[6][8]

Inhibition of the STAT3 Signaling Pathway

The Signal Transducer and Activator of Transcription 3 (STAT3) pathway is another crucial mediator of inflammation, particularly for cytokines like IL-6. Upon binding of a cytokine (e.g., IL-6) to its receptor, Janus kinases (JAKs) associated with the receptor become activated and phosphorylate the receptor's cytoplasmic tail. This creates docking sites for STAT3 proteins, which are then recruited and subsequently phosphorylated by JAKs. Phosphorylated STAT3 (p-STAT3) forms dimers, translocates to the nucleus, and acts as a transcription factor for genes involved in inflammation and cell survival.[1]

This compound has been identified as a direct inhibitor of STAT3.[1][3][9] It blocks the recruitment of STAT3 to upstream kinases by docking directly into the SH2 domain of the STAT3 protein.[1][2] This prevents STAT3 phosphorylation, dimerization, and nuclear translocation, thereby inhibiting the transcription of its target genes, including IL-6, which can create a positive feedback loop in inflammation.[1][10] Some evidence also suggests this compound can inhibit JAK1 directly.[11]

References

- 1. This compound is a direct dual inhibitor of STAT3 and NF-κB and regresses mutant EGFR-associated human non-small cell lung cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound Is a Direct Dual Inhibitor of STAT3 and NF-κB and Regresses Mutant EGFR-Associated Human Non–Small Cell Lung Cancers | Molecular Cancer Therapeutics | American Association for Cancer Research [aacrjournals.org]

- 3. [PDF] this compound Is a Direct Dual Inhibitor of STAT3 and NF-κB and Regresses Mutant EGFR-Associated Human Non–Small Cell Lung Cancers | Semantic Scholar [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. selleckchem.com [selleckchem.com]

- 6. This compound negatively regulates inflammation mediated by NF-κB pathway in mouse chronic periodontitis model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. cancer-research-network.com [cancer-research-network.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

TPCA-1: A Technical Guide to its Chemical Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

TPCA-1, with the IUPAC name 2-[(aminocarbonyl)amino]-5-(4-fluorophenyl)-3-thiophenecarboxamide, is a potent and selective small molecule inhibitor of the IκB kinase 2 (IKK-2).[1][2] This enzyme plays a critical role in the activation of the nuclear factor-kappa B (NF-κB) signaling pathway, a key regulator of inflammatory and immune responses. By inhibiting IKK-2, this compound effectively blocks the downstream activation of NF-κB, leading to a reduction in the production of pro-inflammatory cytokines and other mediators.[2][3] Furthermore, emerging research has identified this compound as a dual inhibitor, also targeting the Signal Transducer and Activator of Transcription 3 (STAT3) pathway.[4] This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of this compound, along with detailed experimental protocols for its study.

Chemical Structure and Properties

This compound is a synthetic compound belonging to the class of thiophenecarboxamides.[1] Its chemical structure is characterized by a central thiophene ring substituted with a urea moiety, a carboxamide group, and a 4-fluorophenyl group.

| Property | Value | Reference |

| IUPAC Name | 2-(carbamoylamino)-5-(4-fluorophenyl)thiophene-3-carboxamide | [1] |

| Synonyms | GW683965, IKK-2 Inhibitor IV | [1][5] |

| Molecular Formula | C₁₂H₁₀FN₃O₂S | [2] |

| Molecular Weight | 279.29 g/mol | [2] |

| Appearance | White to light brown powder | [6] |

| Solubility | Soluble in DMSO (≥ 100 mg/mL), insoluble in water. | [6] |

| Storage | Store at -20°C as a solid. In solvent, store at -80°C for up to one year. | [3] |

| SMILES | NC(=O)Nc1sc(cc1C(N)=O)-c1ccc(F)cc1 | [6] |

| InChI | InChI=1S/C12H10FN3O2S/c13-7-3-1-6(2-4-7)9-5-8(10(14)17)11(19-9)16-12(15)18/h1-5H,(H2,14,17)(H3,15,16,18) | [6] |

Table 1: Chemical and Physical Properties of this compound. This table summarizes the key chemical and physical characteristics of this compound.

Biological Activity and Mechanism of Action

This compound is a highly potent inhibitor of IKK-2, with a reported IC50 value of 17.9 nM in a cell-free assay.[5] Its selectivity for IKK-2 is significantly higher than for other kinases, including IKK-1 (IC50 = 400 nM) and JNK3 (IC50 = 3600 nM).[5] The primary mechanism of action of this compound involves the inhibition of the NF-κB signaling pathway.

Inhibition of the NF-κB Signaling Pathway

The canonical NF-κB pathway is activated by various stimuli, such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β). This activation leads to the phosphorylation of the inhibitory protein IκBα by the IKK complex, in which IKK-2 is the key catalytic subunit. Phosphorylated IκBα is subsequently ubiquitinated and degraded, releasing the NF-κB dimer (typically p50/p65) to translocate to the nucleus and induce the transcription of target genes, including those encoding pro-inflammatory cytokines. This compound, by inhibiting IKK-2, prevents the phosphorylation and subsequent degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and blocking its transcriptional activity.

Figure 1: this compound Inhibition of the NF-κB Signaling Pathway. This diagram illustrates how this compound blocks the canonical NF-κB pathway by inhibiting the IKK complex, thereby preventing the transcription of pro-inflammatory genes.

Inhibition of the STAT3 Signaling Pathway

Recent studies have revealed that this compound also functions as a direct inhibitor of STAT3.[4] It has been shown to block the recruitment of STAT3 to upstream kinases by docking into its SH2 domain, which in turn attenuates STAT3 activity induced by cytokines and cytoplasmic tyrosine kinases.[4] This dual inhibitory activity on both NF-κB and STAT3 pathways makes this compound a valuable tool for studying the interplay between these two critical signaling cascades in various pathological conditions, including cancer.

| Target | IC50 (nM) | Assay Type | Reference |

| IKK-2 | 17.9 | Cell-free | [5] |

| IKK-1 | 400 | Cell-free | [5] |

| JNK3 | 3600 | Cell-free | [5] |

| JAK1 | 43.78 | In situ kinase assay | |

| TNF-α production | 170 | Human monocytes | [5] |

| IL-6 production | 290 | Human monocytes | [5] |

| IL-8 production | 320 | Human monocytes | [5] |

Table 2: In Vitro Inhibitory Activity of this compound. This table summarizes the half-maximal inhibitory concentrations (IC50) of this compound against various kinases and for the production of pro-inflammatory cytokines.

Experimental Protocols

Synthesis and Purification of this compound

A concise synthesis of this compound can be achieved through a Suzuki-Miyaura cross-coupling reaction. The following is a representative protocol based on literature methods.

Figure 2: General Workflow for the Synthesis of this compound. This diagram outlines the key steps involved in the chemical synthesis and purification of this compound.

Materials:

-

2-Ureidothiophene-3-carboxamide

-

4-Fluorophenylboronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Base (e.g., Na₂CO₃)

-

Solvent (e.g., 1,4-dioxane/water mixture)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexanes and ethyl acetate for elution

Procedure:

-

To a reaction vessel, add 2-ureidothiophene-3-carboxamide, 4-fluorophenylboronic acid, palladium catalyst, and base.

-

Add the solvent mixture and degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

-

Heat the reaction mixture to reflux and stir for the appropriate time (monitor by TLC).

-

After the reaction is complete, cool the mixture to room temperature and dilute with water.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate as the eluent.

-

Combine the fractions containing the pure product and evaporate the solvent to yield this compound as a solid.

-

Confirm the identity and purity of the final product by ¹H NMR, ¹³C NMR, mass spectrometry, and HPLC analysis.

IKK-2 Kinase Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)

This assay measures the ability of this compound to inhibit the kinase activity of IKK-2.

Materials:

-

Recombinant human IKK-2 enzyme

-

GST-tagged IκBα substrate

-

ATP

-

Assay buffer (e.g., 50 mM HEPES, pH 7.4, 10 mM MgCl₂, 1 mM DTT, 0.01% BSA)

-

This compound stock solution in DMSO

-

Europium-labeled anti-phospho-IκBα antibody

-

Allophycocyanin (APC)-labeled anti-GST antibody

-

384-well low-volume plates

-

Plate reader capable of TR-FRET measurements

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

In a 384-well plate, add the IKK-2 enzyme to each well.

-

Add the this compound dilutions or DMSO (vehicle control) to the respective wells.

-

Initiate the kinase reaction by adding a mixture of GST-IκBα substrate and ATP.

-

Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

-

Stop the reaction by adding EDTA.

-

Add a mixture of the Europium-labeled anti-phospho-IκBα antibody and the APC-labeled anti-GST antibody.

-

Incubate the plate at room temperature for another defined period (e.g., 60 minutes) to allow for antibody binding.

-

Measure the TR-FRET signal on a compatible plate reader (excitation at ~340 nm, emission at ~615 nm for Europium and ~665 nm for APC).

-

Calculate the ratio of the APC signal to the Europium signal to determine the extent of IκBα phosphorylation.

-

Plot the percentage of inhibition against the this compound concentration to determine the IC50 value.

NF-κB Reporter Assay

This cell-based assay is used to assess the effect of this compound on NF-κB transcriptional activity.

Materials:

-

A cell line stably transfected with an NF-κB-driven luciferase reporter construct (e.g., HEK293-NF-κB-luc)

-

Cell culture medium and supplements

-

This compound stock solution in DMSO

-

An NF-κB activator (e.g., TNF-α or IL-1β)

-

Luciferase assay reagent

-

96-well white, clear-bottom tissue culture plates

-

Luminometer

Procedure:

-

Seed the reporter cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound or DMSO (vehicle control) for 1-2 hours.

-

Stimulate the cells with the NF-κB activator for a defined period (e.g., 6 hours).

-

Lyse the cells according to the luciferase assay kit manufacturer's instructions.

-

Add the luciferase substrate to the cell lysate.

-

Measure the luminescence using a luminometer.

-

Normalize the luciferase activity to a control for cell viability if necessary (e.g., a co-transfected Renilla luciferase reporter or a separate cell viability assay).

-

Calculate the percentage of inhibition of NF-κB activity and determine the IC50 value.

Western Blot Analysis of STAT3 Phosphorylation

This method is used to determine the effect of this compound on the phosphorylation status of STAT3.

Materials:

-

Cell line of interest

-

Cell culture medium and supplements

-

This compound stock solution in DMSO

-

A stimulant for STAT3 phosphorylation (e.g., IL-6 or IFN-γ), if necessary

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies: anti-phospho-STAT3 (Tyr705) and anti-total-STAT3

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Culture the cells and treat them with this compound and/or the STAT3 stimulant for the desired time.

-

Wash the cells with ice-cold PBS and lyse them in lysis buffer.

-

Clarify the lysates by centrifugation and determine the protein concentration of the supernatant.

-

Denature the protein samples by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-STAT3 overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Strip the membrane and re-probe with the antibody against total STAT3 to ensure equal protein loading.

-

Quantify the band intensities to determine the relative levels of phosphorylated STAT3.

Conclusion

This compound is a well-characterized and potent inhibitor of IKK-2 and, as more recent evidence suggests, a dual inhibitor of both IKK-2 and STAT3. Its ability to modulate the NF-κB and STAT3 signaling pathways makes it an invaluable research tool for investigating the roles of these pathways in inflammation, immunity, and cancer. The experimental protocols provided in this guide offer a starting point for researchers to explore the multifaceted biological activities of this compound. As with any experimental work, optimization of these protocols for specific cell types and experimental conditions is recommended.

References

- 1. Protocol Library | Collaborate and Share [protocols.opentrons.com]

- 2. pubcompare.ai [pubcompare.ai]

- 3. bowdish.ca [bowdish.ca]

- 4. researchgate.net [researchgate.net]

- 5. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]

- 6. Western Blot for Detecting Phosphorylated STAT3 [bio-protocol.org]

TPCA-1: A Technical Guide to its Foundational Role in Immunological Research

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of TPCA-1 (2-[(aminocarbonyl)amino]-5-(4-fluorophenyl)-3-thiophenecarboxamide), a pivotal small molecule inhibitor used in immunology and inflammation research. It details its mechanism of action, summarizes key quantitative data, outlines experimental protocols, and visualizes its role in critical signaling pathways.

Core Mechanism of Action: Dual Inhibition of NF-κB and STAT3 Pathways

This compound is primarily recognized as a potent, selective, and ATP-competitive inhibitor of IκB kinase β (IKKβ), a central enzyme in the canonical nuclear factor-κB (NF-κB) signaling pathway[1][2][3]. By inhibiting IKKβ, this compound prevents the phosphorylation and subsequent degradation of the inhibitory protein IκBα[4]. This action blocks the nuclear translocation of the p65/p50 NF-κB transcription factor complex, thereby suppressing the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules[3][5][6].

Furthermore, extensive research has identified this compound as a direct dual inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3)[7][8]. It functions by docking into the SH2 domain of STAT3, which prevents its recruitment to upstream kinases like JAKs and blocks its phosphorylation, DNA binding, and transactivation capabilities[2][7][9]. This dual activity allows this compound to modulate distinct but often convergent inflammatory and cell survival pathways.

Recent studies have also suggested that this compound can directly inhibit Janus kinase 1 (JAK1), an upstream kinase for STAT proteins, providing an additional mechanism for its disruption of the JAK/STAT signaling cascade[10].

Caption: this compound blocks NF-κB activation by inhibiting the IKKβ subunit of the IKK complex.

Caption: this compound disrupts JAK/STAT signaling by inhibiting JAK1 and blocking STAT3 recruitment.

Quantitative Data Summary

The efficacy and selectivity of this compound have been quantified across various assays. The following tables summarize its inhibitory concentrations (IC50) against key kinases and its functional impact on cytokine production.

Table 1: Kinase Inhibitory Activity of this compound

| Target Kinase | IC50 (nM) | Selectivity | Comments |

|---|---|---|---|

| IKKβ (IKK-2) | 17.9 | >22-fold vs. IKKα | Primary target for NF-κB pathway inhibition[1][3]. |

| IKKα (IKK-1) | ~400 | - | Significantly less potent inhibition compared to IKKβ[1]. |

| STAT3 | - | - | Acts via direct binding to SH2 domain, not as a kinase inhibitor[2][7]. |

| JAK1 | 43.78 | - | A potent off-target effect contributing to STAT pathway inhibition[10]. |

| JNK3 | 3,600 | >550-fold vs. other kinases | Demonstrates high selectivity against a panel of other kinases[1]. |

Table 2: Functional Inhibitory Activity of this compound

| Cellular Process / Cytokine | IC50 (nM) | Cell Type / Model | Comments |

|---|---|---|---|

| TNF-α Production | 170 | LPS-stimulated human monocytes | Demonstrates potent anti-inflammatory effects in primary human cells[1][3]. |

| IL-6 Production | 290 | LPS-stimulated human monocytes | Inhibits a key pro-inflammatory and immunomodulatory cytokine[1][3]. |

| IL-8 Production | 320 | LPS-stimulated human monocytes | Blocks production of a major neutrophil-attracting chemokine[1][3]. |

Effects in Preclinical Immunological Models

This compound has demonstrated significant efficacy in various in vitro and in vivo models of inflammation and autoimmune disease.

-

In Vivo Efficacy: In murine models of collagen-induced arthritis (CIA), prophylactic or therapeutic administration of this compound leads to a dose-dependent reduction in disease severity. This effect is associated with reduced paw levels of IL-1β, IL-6, TNF-α, and IFN-γ, as well as decreased NF-κB p65 nuclear localization and inhibition of antigen-induced T cell proliferation[3][11]. It has also been shown to negatively regulate inflammation and inhibit osteoclastogenesis in a mouse model of chronic periodontitis[12].

-

In Vitro Effects: this compound effectively inhibits the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated osteoclasts and macrophages[12][13]. In TNF-α-stimulated porcine chondrocytes, this compound reduces the expression of the matrix-degrading enzyme MMP-13 and blocks p65 nuclear translocation, highlighting its potential in cartilage-related inflammatory conditions[14].

Detailed Experimental Protocols

The following are generalized methodologies for key experiments used to characterize the activity of this compound, based on protocols described in the literature.

A. Western Blot Analysis for Pathway Inhibition

This protocol is used to detect changes in the phosphorylation status of key signaling proteins like IκBα, p65, and STAT3 following this compound treatment.

-

Cell Culture and Treatment: Plate cells (e.g., RAW 264.7 macrophages, HCC827) and allow them to adhere. Pre-treat with various concentrations of this compound (or DMSO as a vehicle control) for a specified time (e.g., 2 hours)[10].

-

Stimulation: Induce pathway activation with an appropriate stimulus, such as LPS (100 ng/mL) or TNF-α (25 ng/ml) for a short period (e.g., 15-30 minutes for NF-κB) or IL-6 for STAT3 activation[8][10].

-

Cell Lysis: Wash cells with ice-cold PBS and lyse using radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors[8].

-

Protein Quantification: Determine protein concentration using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Fractionate equal amounts of protein (e.g., 20-40 µg) on an 8-10% SDS-polyacrylamide gel and transfer to a polyvinylidene difluoride (PVDF) membrane[8].

-

Immunoblotting: Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour. Incubate with primary antibodies overnight at 4°C. Relevant antibodies include anti-phospho-IκBα (Ser32), anti-phospho-p65 (Ser536), anti-phospho-STAT3 (Tyr705), and total protein and loading controls (e.g., total IκBα, p65, STAT3, β-actin, GAPDH)[8].

-

Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1-2 hours at room temperature. Detect signal using an enhanced chemiluminescence (ECL) substrate[8].

B. In Vitro IKKβ Kinase Assay

This cell-free assay directly measures the ability of this compound to inhibit the enzymatic activity of IKKβ.

-

Reaction Setup: In a microplate well, combine recombinant human IKKβ enzyme with an assay buffer (e.g., HEPES, NaCl, BSA)[1].

-

Inhibitor Addition: Add serial dilutions of this compound or a vehicle control (DMSO) and incubate for a short period (e.g., 10-15 minutes) at room temperature to allow for binding.

-

Initiation of Reaction: Start the kinase reaction by adding a mixture of the substrate (e.g., 25 nM GST-IκBα) and ATP (e.g., 1 µM)[1]. Incubate for 30 minutes at room temperature.

-

Termination and Detection: Stop the reaction by adding EDTA. Detect substrate phosphorylation using a method like Lance Ultra, which involves adding a europium-labeled anti-phosphoserine antibody and an allophycocyanin-labeled anti-GST antibody. The degree of phosphorylation is measured as a time-resolved fluorescence energy transfer (TR-FRET) signal[1].

-

Data Analysis: Calculate the percent inhibition at each this compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a four-parameter logistic curve.

C. NF-κB Nuclear Translocation Assay (Immunofluorescence)

This cellular assay visualizes the inhibitory effect of this compound on the movement of NF-κB p65 from the cytoplasm to the nucleus.

-

Cell Culture and Treatment: Grow cells (e.g., HCC827, HeLa) on glass coverslips. Pre-treat with this compound or vehicle for 1-2 hours, followed by stimulation with TNF-α or another agonist for 30-60 minutes[8].

-

Fixation and Permeabilization: Wash cells with PBS, fix with 4% paraformaldehyde, and permeabilize with 0.1% Triton X-100 in PBS.

-

Immunostaining: Block non-specific binding with a blocking buffer (e.g., PBS with 1% BSA). Incubate with a primary antibody against the p65 subunit of NF-κB[8].

-

Secondary Antibody and Counterstain: After washing, incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488). Counterstain nuclei with DAPI[8].

-

Imaging: Mount the coverslips and view under a fluorescence microscope. In untreated, stimulated cells, p65 will show intense nuclear staining. In this compound-treated cells, p65 staining will remain predominantly cytoplasmic.

Caption: Workflow for analyzing this compound's anti-inflammatory effects on cultured macrophages.

Conclusion

This compound is a cornerstone research tool for dissecting inflammatory and immune signaling pathways. Its well-characterized dual inhibitory action on the IKKβ-NF-κB and STAT3 pathways provides a powerful method for studying the contributions of these cascades to various physiological and pathological processes[3][7]. The quantitative data and established experimental protocols associated with this compound make it an invaluable asset for researchers in immunology and professionals in drug development aiming to modulate inflammatory responses.

References

- 1. selleckchem.com [selleckchem.com]

- 2. This compound | Cell Signaling Technology [cellsignal.com]

- 3. Attenuation of murine collagen-induced arthritis by a novel, potent, selective small molecule inhibitor of IkappaB Kinase 2, this compound (2-[(aminocarbonyl)amino]-5-(4-fluorophenyl)-3-thiophenecarboxamide), occurs via reduction of proinflammatory cytokines and antigen-induced T cell Proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. creative-diagnostics.com [creative-diagnostics.com]

- 6. Inhibition of Type I Interferon-Mediated Antiviral Action in Human Glioma Cells by the IKK Inhibitors BMS-345541 and this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound is a direct dual inhibitor of STAT3 and NF-κB and regresses mutant EGFR-associated human non-small cell lung cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. aacrjournals.org [aacrjournals.org]

- 9. Targeting IKKβ in Cancer: Challenges and Opportunities for the Therapeutic Utilisation of IKKβ Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. This compound negatively regulates inflammation mediated by NF-κB pathway in mouse chronic periodontitis model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Enhancing the Treatment of Uncontrolled Inflammation through the Targeted Delivery of this compound-Loaded Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Anti-inflammatory role of this compound encapsulated nanosomes in porcine chondrocytes against TNF-α stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]

TPCA-1: An In-Depth Technical Guide to its ATP-Competitive Inhibition Mechanism

For Researchers, Scientists, and Drug Development Professionals

Abstract

TPCA-1, or 2-[(aminocarbonyl)amino]-5-(4-fluorophenyl)-3-thiophenecarboxamide, is a potent and selective small molecule inhibitor of IκB kinase 2 (IKKβ), a critical component of the canonical nuclear factor-κB (NF-κB) signaling pathway. By competitively binding to the ATP pocket of IKKβ, this compound effectively blocks the phosphorylation of IκBα, preventing its subsequent ubiquitination and degradation. This action sequesters the NF-κB dimer in the cytoplasm, inhibiting the transcription of pro-inflammatory and pro-survival genes. Furthermore, emerging evidence reveals a dual inhibitory role for this compound, as it also directly binds to the SH2 domain of Signal Transducer and Activator of Transcription 3 (STAT3), thereby blocking its phosphorylation and activation. This technical guide provides a comprehensive overview of the ATP-competitive inhibition mechanism of this compound, its dual action on the NF-κB and STAT3 pathways, detailed experimental protocols for its characterization, and a summary of its quantitative effects.

Core Inhibition Mechanism: Dual Targeting of NF-κB and STAT3 Pathways

This compound exerts its biological effects primarily through the inhibition of two key signaling pathways implicated in inflammation and cancer: the NF-κB and STAT3 pathways.

ATP-Competitive Inhibition of IKKβ in the NF-κB Pathway

The canonical NF-κB pathway is a central regulator of immune and inflammatory responses, cell proliferation, and survival. The IKK complex, consisting of the catalytic subunits IKKα and IKKβ, and the regulatory subunit NEMO (IKKγ), is a key upstream activator of this pathway. In response to various stimuli, such as tumor necrosis factor-alpha (TNF-α), the IKK complex becomes activated and phosphorylates the inhibitory protein IκBα at serine residues 32 and 36. This phosphorylation event marks IκBα for ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα releases the p50/p65 NF-κB heterodimer, allowing it to translocate to the nucleus and initiate the transcription of target genes, including those encoding inflammatory cytokines like TNF-α, IL-6, and IL-8.

This compound functions as a potent, ATP-competitive inhibitor of IKKβ[1][2][3]. By occupying the ATP-binding pocket of the IKKβ kinase domain, this compound prevents the transfer of phosphate from ATP to IκBα. This inhibition of IκBα phosphorylation stabilizes the IκBα/NF-κB complex in the cytoplasm, thereby blocking NF-κB nuclear translocation and subsequent gene transcription.

Figure 1: this compound Inhibition of the Canonical NF-κB Pathway.

Direct Inhibition of STAT3 via SH2 Domain Binding

The STAT3 signaling pathway is crucial for cell growth, differentiation, and apoptosis. Dysregulation of this pathway is frequently observed in various cancers. STAT3 is typically activated by phosphorylation at tyrosine 705 by upstream kinases, such as Janus kinases (JAKs), leading to its dimerization, nuclear translocation, and subsequent regulation of target gene expression.

Initially, it was suggested that this compound's inhibition of STAT3 was a downstream effect of IKKβ inhibition or via inhibition of upstream kinases like JAK2. However, more recent studies have demonstrated that this compound directly binds to the Src Homology 2 (SH2) domain of STAT3[4][5]. The SH2 domain is critical for the recruitment of STAT3 to phosphorylated tyrosine residues on cytokine receptors and receptor tyrosine kinases. By binding to the STAT3 SH2 domain, this compound allosterically hinders the binding of STAT3 to its upstream activators, thereby preventing its phosphorylation and subsequent activation, independent of its effects on IKKβ or JAKs[4].

Figure 2: this compound Inhibition of the STAT3 Pathway.

Quantitative Data

The inhibitory activity of this compound has been quantified in various biochemical and cell-based assays. The following tables summarize the key quantitative data.

Table 1: Biochemical Inhibitory Activity of this compound

| Target | Assay Type | IC50 (nM) | Selectivity vs. IKKβ | Reference(s) |

| IKKβ (IKK-2) | TR-FRET | 17.9 | - | [1][3] |

| IKKα (IKK-1) | TR-FRET | 400 | ~22-fold | [3] |

| JNK3 | Biochemical Assay | 3600 | >200-fold | [4] |

| JAK1 | In situ Kinase Assay | 43.78 | - |

Table 2: Cellular Inhibitory Activity of this compound

| Cell Line | Assay Type | Effect Measured | IC50 (nM) | Reference(s) |

| Human Monocytes (LPS-stimulated) | ELISA | TNF-α production | 170 | [1] |

| Human Monocytes (LPS-stimulated) | ELISA | IL-6 production | 290 | [1] |

| Human Monocytes (LPS-stimulated) | ELISA | IL-8 production | 320 | [1] |

| Esophagus Squamous Carcinoma (ESCC) Cells | Viability Assay | Cell Viability | Preferential inhibition over non-tumorigenic cells |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the inhibitory mechanism of this compound.

IKKβ (IKK-2) Kinase Inhibition Assay (TR-FRET)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to determine the IC50 of this compound against IKKβ.

Figure 3: Workflow for IKKβ TR-FRET Kinase Assay.

Materials:

-

Recombinant human IKKβ

-

GST-tagged IκBα (1-54) substrate

-

ATP

-

This compound

-

Assay Buffer: 50 mM HEPES (pH 7.4), 10 mM MgCl2, 1 mM DTT, 0.01% Tween-20

-

Stop Solution: 50 mM EDTA in assay buffer

-